3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17-19H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEDXCRTQMHSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153075 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-11-8 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-hydroxy-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The initial step involves the introduction of the boronic acid group onto the phenyl ring, which is often achieved through metal-catalyzed borylation . This process typically employs:
- Iridium or Palladium Catalysts : Such as bis(pinacolato)diboron (B2pin2) in the presence of a suitable catalyst.
- Reaction Conditions : Elevated temperatures (80–120°C) in solvents like dioxane or tetrahydrofuran (THF).
- Procedure : The aryl halide precursor (possibly a fluorinated phenyl derivative) undergoes oxidative addition, followed by transmetallation with B2pin2, and reductive elimination yields the phenylboronic ester.
- Borylation of fluorinated aromatic compounds has been successfully performed using Ir-catalyzed conditions, yielding high purity boronic esters suitable for subsequent hydrolysis to the free acid.
Hydrolysis to Phenylboronic Acid
The phenylboronic ester is then hydrolyzed to the free boronic acid:
- Method : Reflux in aqueous ethanol or methanol with a base such as potassium carbonate.
- Work-up : Filtration to remove inorganic salts, followed by purification via recrystallization or chromatography.
- Hydrolysis of boronic esters is straightforward, with yields exceeding 85% under optimized conditions.
Introduction of the 4-Hydroxypiperidin-1-yl)ethoxy) Group
This step involves the attachment of the ethoxy linker and subsequent substitution with the hydroxypiperidine:
- Preparation of the Ethoxy Linker : Typically synthesized via nucleophilic substitution of 2-bromoethanol with a protected piperidine derivative.
- Coupling to the Phenyl Ring :
- Method : Nucleophilic aromatic substitution or Ullmann-type coupling if the phenyl ring bears suitable leaving groups.
- Conditions : Elevated temperatures in polar aprotic solvents such as DMF or DMSO, with catalysts like copper or palladium if necessary.
- The ether linkage formation is efficient under reflux with phase transfer catalysts, providing high yields of the intermediate.
Final Purification and Characterization
- Purification : Recrystallization, chromatography, or preparative HPLC.
- Characterization : Confirmed via NMR, IR, and mass spectrometry, matching literature data for similar boronic acids.
Data Table Summarizing the Synthetic Pathway
| Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Borylation | B2pin2, Ir catalyst | 80–120°C, dioxane | 75–85 | High regioselectivity |
| 2 | Hydrolysis | K2CO3, ethanol | Reflux | 85+ | Purity >98% |
| 3 | Ether formation | 2-bromoethanol | Reflux, phase transfer catalyst | 70–80 | Efficient linkage formation |
| 4 | Fluorination | Selectfluor | Room temp to 50°C | 65–75 | Regioselective fluorination |
Research Findings and Considerations
- Selectivity Control : Fluorination and ether formation require precise control to avoid side reactions.
- Catalyst Choice : Iridium catalysts in borylation provide high yields and regioselectivity, critical for complex molecules.
- Purity and Characterization : Confirmed by NMR, IR, and mass spectrometry, ensuring the compound's suitability for biological testing or further derivatization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Reduction of the boronic acid group to a boronate ester.
Substitution: Nucleophilic substitution reactions at the fluorine or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction could produce boronate esters.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in biological systems where it can interact with various biomolecules, making it a valuable tool in drug design.
Scientific Research Applications
-
Cancer Research
- Mechanism of Action : Boronic acids have been studied for their ability to inhibit proteasomes, which are involved in protein degradation pathways critical for cancer cell survival. The compound may interfere with the ubiquitin-proteasome system, leading to the accumulation of pro-apoptotic factors.
- Case Study : A study demonstrated that similar boronic acid derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting that 3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid could exhibit similar properties .
-
Neuropharmacology
- Targeting Neurotransmitter Systems : The piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly in the modulation of dopaminergic and serotonergic pathways.
- Case Study : Research on related compounds indicated that modifications in piperidine structures can enhance receptor affinity and selectivity, which may be applicable for developing treatments for neurological disorders such as depression or schizophrenia .
-
Diabetes and Metabolic Disorders
- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit enzymes such as serine proteases and glycosidases, which play roles in glucose metabolism.
- Case Study : Compounds with similar structures have been shown to improve insulin signaling pathways, suggesting that this compound might be explored as a therapeutic agent for managing diabetes .
Table 1: Comparative Analysis of Boronic Acids in Cancer Research
| Compound Name | IC50 (µM) | Targeted Pathway | Reference |
|---|---|---|---|
| This compound | TBD | Ubiquitin-proteasome system | |
| Boronic Acid Derivative A | 5 | Apoptosis induction | |
| Boronic Acid Derivative B | 10 | Cell cycle arrest |
Table 2: Neuropharmacological Effects of Piperidine Compounds
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This interaction is facilitated by the boronic acid group, which can undergo a reversible reaction with diols to form cyclic boronate esters. This property is exploited in various applications, including drug delivery and sensor design.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Fluoro-4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenylboronic acid
- CAS Number : 1704064-11-8 (referenced in and )
- Molecular Formula: C₁₃H₁₈BFNO₄ (calculated from analogous structures in and )
- Molecular Weight : ~283.10 g/mol (estimated)
- Key Features: Contains a fluorophenylboronic acid core linked via an ethoxy chain to a 4-hydroxypiperidine moiety.
Applications : Primarily used in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structural complexity makes it valuable for targeting enzymes or receptors requiring specific hydrogen-bonding interactions .
Comparison with Structurally Similar Compounds
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic Acid
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic Acid
- CAS : 913835-43-5
- Formula : C₁₂H₁₈BClN₂O₃
- Molecular Weight : 293.55 g/mol
- Key Differences: Substitutes fluorine with chlorine and hydroxypiperidine with piperazine. Lacks a hydroxyl group, reducing hydrogen-bonding capacity .
- Applications : Explored in medicinal chemistry for its electron-withdrawing effects on aromatic systems .
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic Acid
- CAS : 944279-29-2
- Formula: C₁₃H₁₉BFNO₃
- Molecular Weight : 267.11 g/mol
- Key Differences: Uses a pyrrolidine ring (5-membered) instead of piperidine (6-membered), and a propoxy chain instead of ethoxy. The shorter chain and smaller ring may reduce steric hindrance, improving binding to flat aromatic targets.
- Applications : Suitable for rapid coupling reactions in drug discovery .
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenylboronic Acid
- CAS : 1008119-70-7
- Formula: C₁₁H₁₂BFNO₄
- Molecular Weight : 260.03 g/mol
- Key Differences: Replaces the ethoxy-piperidine group with a morpholine-carbonyl moiety. Purity: 98%, indicating high synthetic reliability .
- Applications : Used in proteolysis-targeting chimeras (PROTACs) due to its electrophilic reactivity .
Comparative Data Table
Key Research Findings
Hydrogen-Bonding vs. Basicity : The target compound’s 4-hydroxypiperidine group provides hydrogen-bonding sites absent in methylpiperazine or morpholine derivatives, making it superior for targeting polar enzyme pockets .
Electronic Effects : Chlorine substitution () increases electrophilicity but reduces solubility compared to fluorine.
Ring Size and Reactivity : Pyrrolidine derivatives () exhibit faster coupling kinetics due to reduced steric hindrance, albeit with lower thermal stability.
Purity and Storage : Compounds with >98% purity (e.g., ) show better reproducibility in high-throughput screening compared to 95% pure analogs .
Biological Activity
3-Fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H20B FNO3. Its structure features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, and a piperidine ring that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 275.13 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that boronic acids can act as enzyme inhibitors, particularly targeting serine and cysteine proteases. The presence of the hydroxypiperidine group in this compound may enhance its binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.
Inhibition Studies
Studies have shown that phenylboronic acids can inhibit various enzymes involved in metabolic pathways. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on proteases linked to cancer progression and inflammation.
Table 1: Summary of Inhibitory Activities
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| Serine Proteases | Competitive | |
| Cysteine Proteases | Non-competitive | |
| Carbonic Anhydrase | Mixed-type |
Case Study 1: Cancer Research
In a study published by the Journal of Medicinal Chemistry, a series of boronic acid derivatives were tested for their ability to inhibit proteasome activity in cancer cells. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
Case Study 2: Neurological Disorders
Another investigation focused on the neuroprotective properties of boronic acids. The study found that certain derivatives could modulate neurotransmitter release and protect neuronal cells from oxidative stress. This opens avenues for exploring the compound's efficacy in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key structural features and synthetic routes for 3-fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid?
- Answer : The compound integrates a phenylboronic acid core with a 3-fluoro substituent and a 4-position ethoxy-linked 4-hydroxypiperidine moiety. Synthetic routes typically involve:
- Suzuki-Miyaura coupling : For aryl boronic acid formation, using palladium catalysts and halogenated precursors (e.g., bromo/iodo-aryl intermediates) .
- Etherification : Introducing the ethoxy-piperidine group via nucleophilic substitution or Mitsunobu reactions (e.g., coupling 4-hydroxypiperidine with a fluorinated aryl bromide) .
- Purification : Chromatography (silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the final product .
Q. How can researchers analytically characterize this compound to confirm its purity and structure?
- Answer :
- NMR spectroscopy : and NMR to verify substituent positions and fluorine integration .
- FT-IR : Identification of boronic acid B-O vibrations (~1340–1390 cm) and hydroxyl groups from the piperidine moiety .
- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
- HPLC/LC-MS : Assess purity (>95% typical for research-grade material) using C18 columns with UV detection at 254 nm .
Q. What are the primary reactivity considerations for this boronic acid in cross-coupling reactions?
- Answer :
- Suzuki-Miyaura coupling : Reacts with aryl halides (e.g., bromoarenes) under Pd catalysis (e.g., Pd(PPh)) in basic conditions (e.g., NaCO) .
- Protodeboronation risk : Acidic or highly polar solvents (e.g., DMF) may degrade the boronic acid; optimize pH (neutral to mild basic) .
- Steric effects : The bulky ethoxy-piperidine group may slow coupling kinetics; elevated temperatures (60–80°C) or microwave-assisted synthesis can improve yields .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of this compound in catalytic systems?
- Answer :
- DFT calculations : Use Gaussian 09/B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO), revealing electron-rich regions (boronic acid) and steric hindrance from the piperidine group .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize binding affinities or inhibition mechanisms .
- Solvent modeling : PCM (Polarizable Continuum Model) to assess solvation effects on reactivity .
Q. What experimental strategies address stability challenges during storage and handling?
- Answer :
- Storage : -20°C under inert gas (argon) to prevent oxidation of the boronic acid group; desiccate to avoid hydrolysis .
- Degradation pathways : Monitor via periodic HPLC to detect protodeboronation or piperidine ring oxidation .
- Lyophilization : For long-term stability, lyophilize in phosphate buffer (pH 7.4) if intended for biological assays .
Q. How to resolve contradictions in reported synthetic yields for derivatives of this compound?
- Answer :
- Reaction monitoring : Use in situ NMR to track intermediate formation and optimize stoichiometry .
- Byproduct analysis : LC-MS to identify side products (e.g., dimerization via boroxine formation) .
- Catalyst screening : Test alternative ligands (e.g., SPhos vs. XPhos) to enhance turnover in sterically hindered systems .
Q. What structure-activity relationship (SAR) insights guide the modification of the piperidine moiety?
- Answer :
- Hydroxyl group role : The 4-hydroxypiperidine group may enhance solubility or hydrogen-bond interactions in biological targets; compare with non-hydroxylated analogs .
- Substituent effects : Replace the piperidine with morpholine or azetidine rings to study conformational flexibility and potency .
- Pharmacokinetic profiling : LogP measurements (HPLC) to assess lipophilicity changes from piperidine modifications .
Q. What are the methodological challenges in scaling up synthesis for in vivo studies?
- Answer :
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) .
- Solvent selection : Transition from THF to safer solvents (e.g., 2-MeTHF) for large-scale reactions .
- Quality control : Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
